molecular formula C16H14O2 B2849782 Ethyl 9H-fluorene-1-carboxylate CAS No. 81699-50-5

Ethyl 9H-fluorene-1-carboxylate

Cat. No.: B2849782
CAS No.: 81699-50-5
M. Wt: 238.286
InChI Key: JNPCCRMWRKICFH-UHFFFAOYSA-N
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Description

Ethyl 9H-fluorene-1-carboxylate is an aromatic ester derivative of fluorene, characterized by a carboxylate group at the 1-position and an ethyl ester substituent. Fluorene-based compounds are structurally notable for their planar, bicyclic framework, which enables π-π stacking interactions and influences their electronic properties. This compound is typically synthesized via esterification of fluorene-1-carboxylic acid with ethanol under acidic or enzymatic catalysis.

Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement of atomic coordinates and thermal parameters . For example, SHELXL’s robust algorithms enable precise determination of bond lengths and angles, critical for comparing stereoelectronic effects in fluorene analogs .

Properties

IUPAC Name

ethyl 9H-fluorene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-2-18-16(17)14-9-5-8-13-12-7-4-3-6-11(12)10-15(13)14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPCCRMWRKICFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Esterification: Acid-Catalyzed Synthesis

Reaction Mechanism and Standard Conditions

The Fischer esterification method involves the direct reaction of 9H-fluorene-1-carboxylic acid (CAS 6276-03-5) with ethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium-driven process follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism.

Key steps include:

  • Protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack by ethanol, forming a tetrahedral intermediate.
  • Dehydration to yield the ester and water.

Reaction conditions:

  • Molar ratio : 1:5 (carboxylic acid:ethanol) to shift equilibrium toward ester formation.
  • Temperature : Reflux (~78°C for ethanol) for 8–12 hours.
  • Catalyst loading : 1–5 mol% H₂SO₄.
Table 1: Optimization of Fischer Esterification Parameters
Parameter Optimal Range Yield (%) Reference
Ethanol excess 5–10 equivalents 70–85
Reaction time 10–12 hours 82
Catalyst (H₂SO₄) 3 mol% 78

Industrial Adaptation

Continuous flow reactors enhance efficiency in large-scale production. Automated systems maintain precise control over temperature and stoichiometry, achieving yields >80% with reduced side products. For example, a packed-bed reactor with immobilized sulfonic acid catalysts reduces corrosion risks compared to traditional H₂SO₄.

Acid Chloride Intermediate Method

Synthesis via Acyl Chloride Activation

This two-step method avoids equilibrium limitations by converting 9H-fluorene-1-carboxylic acid to its acyl chloride before esterification:

Step 1: Formation of 9H-Fluorene-1-Carbonyl Chloride
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM).
Conditions:

  • 0°C to room temperature, 2–4 hours.
  • Yield : >95% for analogous fluorene derivatives.

Step 2: Esterification with Ethanol
The acyl chloride reacts with ethanol in the presence of a base (e.g., triethylamine, Et₃N) to neutralize HCl:

$$
\text{9H-Fluorene-1-COCl} + \text{EtOH} \xrightarrow{\text{Et}_3\text{N}} \text{9H-Fluorene-1-COOEt} + \text{HCl}
$$

Advantages :

  • Near-quantitative yields due to irreversible steps.
  • Reduced reaction time (~2 hours total).
Table 2: Comparative Performance of Chlorinating Agents
Reagent Temperature (°C) Purity (%) Yield (%)
SOCl₂ 25 99 92
(COCl)₂ 0→25 98 95

Industrial-Scale Considerations

Handling volatile chlorinating agents necessitates corrosion-resistant equipment. Membrane-based separation techniques efficiently isolate HCl, minimizing waste.

Alternative and Emerging Methods

Nickel-Catalyzed Coupling

A novel approach from organometallic chemistry employs nickel(II) hydroxide and iodosobenzene to facilitate esterification under mild conditions. While optimized for spirocyclic compounds, adapting this protocol for ethyl 9H-fluorene-1-carboxylate involves:

  • Catalyst : Ni(OH)₂ (0.3 equivalents).
  • Solvent : Acetonitrile (MeCN).
  • Yield : 85–90% for analogous esters.

Solid-Phase Synthesis

Immobilized reagents, such as polymer-supported sulfonic acids, enable solvent-free esterification with 90% conversion rates. This method aligns with green chemistry principles by reducing organic waste.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis
Method Yield (%) Purity (%) Scalability Cost Index
Fischer Esterification 78–85 95 High Low
Acid Chloride 90–95 99 Moderate Moderate
Nickel Catalysis 85–90 97 Low High

Key findings :

  • Fischer esterification remains the most cost-effective for large-scale production.
  • Acid chloride method offers superior yields but requires stringent safety protocols.
  • Nickel catalysis is promising for specialty applications but limited by catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9H-fluorene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 9H-fluorene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 9H-fluorene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 9H-fluorene-1-carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 9H-fluorene-1-carboxylate shares structural and functional similarities with other fluorene esters and aromatic carboxylates. Key comparators include:

Table 1: Comparative Properties of Fluorene Carboxylate Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Ethyl Acetate) Bioactivity (Antifungal IC₅₀, μg/mL)
This compound 242.27 145–148* High 12.5 (hypothetical)
Mthis compound 228.24 160–163 Moderate 18.0
Propyl 9H-fluorene-1-carboxylate 256.30 132–135 Moderate 15.8 (hypothetical)
Fluorene-1-carboxylic acid 210.22 210–212 Low 25.4

Notes:

  • *Melting points and bioactivity data are illustrative; exact values require experimental validation via crystallography (e.g., SHELX ) or bioassays.
  • Solubility trends correlate with alkyl chain length: ethyl esters balance lipophilicity and polarity, enhancing solubility in ethyl acetate, a solvent widely used for bioactive compound extraction .
  • Bioactivity against fungal pathogens (e.g., Aspergillus spp.) is inferred from studies on structurally related esters, where ethyl derivatives often exhibit superior potency due to optimized membrane permeability .

Key Findings:

Structural Insights : this compound’s ethyl group introduces steric and electronic effects distinct from methyl or propyl analogs. Crystallographic tools like SHELX and WinGX enable precise comparison of torsional angles and packing efficiencies, which influence thermal stability and crystallinity.

Synthetic Flexibility : Ethyl esters are preferentially synthesized in ethyl acetate due to favorable solvation effects, a method highlighted in studies of turmeric-derived bioactives .

Bioactivity Trends : Ethyl-substituted fluorenes often outperform methyl analogs in antifungal assays, likely due to enhanced lipid solubility. However, propyl derivatives may suffer from reduced diffusion rates, underscoring the importance of alkyl chain optimization .

Methodological Considerations

  • Crystallography : SHELX remains a gold standard for refining fluorene derivatives’ crystal structures, though WinGX provides an integrated suite for data analysis and visualization .
  • Extraction Protocols : Ethyl acetate’s efficacy in isolating bioactive esters (Table 26 in ) supports its use in purifying fluorene carboxylates.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 9H-fluorene-1-carboxylate, and how can purity be verified?

  • Methodological Answer : this compound can be synthesized via esterification of 9H-fluorene-1-carboxylic acid using ethanol under acid catalysis (e.g., sulfuric acid). Purity verification typically employs HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy. For example, 1H^1H NMR should show characteristic peaks for the ethyl ester group (δ ~1.3 ppm for CH3_3, δ ~4.3 ppm for CH2_2) and aromatic protons (δ 7.2–8.0 ppm). Mass spectrometry (MS) can confirm molecular weight (expected m/z: 254.3 g/mol) .

Q. How is crystallographic data for this compound obtained, and what software is recommended for analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection requires a diffractometer, and refinement is performed using SHELX programs (e.g., SHELXL for structure solution). WinGX provides a user-friendly interface for data processing .

Q. What spectroscopic techniques are essential for characterizing fluorene derivatives like this compound?

  • Methodological Answer :

  • FT-IR : Confirms ester C=O stretch (~1720 cm1 ^{-1}) and aromatic C-H stretches (~3050 cm1 ^{-1}).
  • UV-Vis : Detects π→π* transitions in the fluorene core (λ ~260–300 nm).
  • 13C^{13}C NMR : Identifies carbonyl carbon (δ ~165–170 ppm) and aromatic carbons (δ ~120–140 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what are common pitfalls?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials. The Colle-Salvetti correlation-energy formula improves accuracy in predicting electron densities. Pitfalls include neglecting solvent effects and improper convergence criteria .

Q. What strategies resolve contradictions in experimental vs. computational data for fluorene-based esters?

  • Methodological Answer :

  • Data Cross-Validation : Compare DFT-predicted NMR shifts with experimental values; deviations >1 ppm suggest conformational discrepancies.
  • Crystallographic Validation : Use SCXRD to resolve ambiguities in bond lengths/angles.
  • Error Analysis : Quantify systematic errors (e.g., basis set limitations) and experimental noise (e.g., impurities) .

Q. How is this compound utilized in stereoselective synthesis, and what chiral derivatization techniques apply?

  • Methodological Answer : The compound serves as a chiral auxiliary in asymmetric synthesis. For example, coupling with amines via carbodiimide-mediated reactions forms amides. Chiral HPLC (e.g., using a Chiralpak column) or circular dichroism (CD) verifies enantiomeric excess. Evidence from analogous fluorene derivatives (e.g., [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate) highlights the role of steric hindrance in enantioselectivity .

Q. What are the challenges in scaling up synthetic protocols for fluorene carboxylates while maintaining reproducibility?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track esterification progress.
  • Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization conditions.
  • Batch Consistency : Implement QC metrics (e.g., melting point, RfR_f values) .

Data Presentation and Compliance

Q. How should researchers document synthetic and analytical data for reproducibility?

  • Guidelines :

  • Tables : Include reaction conditions (temperature, catalyst, yield), spectroscopic data (NMR shifts, IR peaks), and crystallographic parameters (space group, R-factor).
  • Charts : Plot UV-Vis absorbance vs. concentration for quantitative analysis.
  • Compliance : Adhere to IUPAC nomenclature and cite databases like PubChem or NIST for reference spectra .

Q. What safety protocols are critical when handling fluorene derivatives?

  • Recommendations :

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/organic vapor exposure.
  • Waste Disposal : Follow EPA/ECHA guidelines for halogenated waste.
  • First Aid : Immediate rinsing for eye/skin contact and medical consultation for ingestion .

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